GFP16

説明

BenchChem offers high-quality GFP16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GFP16 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

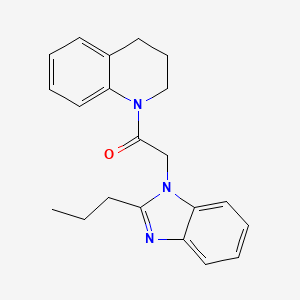

C21H23N3O |

|---|---|

分子量 |

333.4 g/mol |

IUPAC名 |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-propylbenzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C21H23N3O/c1-2-8-20-22-17-11-4-6-13-19(17)24(20)15-21(25)23-14-7-10-16-9-3-5-12-18(16)23/h3-6,9,11-13H,2,7-8,10,14-15H2,1H3 |

InChIキー |

LPGODZAJMWRHBX-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43 |

製品の起源 |

United States |

Spectral and Methodological Guide to Green Fluorescent Protein (GFP) and its Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Green Fluorescent Protein (GFP) and its commonly used variants. Given that a specific fluorescent protein designated "GFP16" is not found in the scientific literature, this document will focus on the well-characterized and widely adopted GFP variants. The guide details their excitation and emission spectra, outlines experimental protocols for spectral analysis, and presents a generalized workflow for the characterization of fluorescent proteins.

Core Spectral Properties of Common GFP Variants

The discovery of Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria has revolutionized molecular and cellular biology by enabling the visualization of proteins and cellular processes in living systems. Through extensive mutagenesis, a diverse palette of fluorescent proteins with distinct spectral properties has been developed. These variants offer a range of excitation and emission profiles, allowing for multicolor imaging and sophisticated experimental designs such as Förster Resonance Energy Transfer (FRET).[1][2] The key to maximizing the utility of these proteins lies in understanding their specific spectral characteristics.[3]

Below is a summary of the excitation and emission maxima for several common GFP variants, including blue, cyan, green, and yellow fluorescent proteins.

| Fluorescent Protein Variant | Excitation Maximum (nm) | Emission Maximum (nm) |

| BFP (Blue Fluorescent Protein) | 380 | 443 - 448 |

| EBFP (Enhanced Blue Fluorescent Protein) | 380 | 448 |

| Azurite | 384 | 448 |

| mTagBFP2 | Not explicitly found | Not explicitly found |

| CFP (Cyan Fluorescent Protein) | 433 - 436 | 475 - 485 |

| ECFP (Enhanced Cyan Fluorescent Protein) | 433 | 475 |

| Cerulean | Not explicitly found | Not explicitly found |

| mTurquoise2 | Not explicitly found | Not explicitly found |

| GFP (Green Fluorescent Protein) | 395 / 475 (wild-type) | 509 |

| EGFP (Enhanced Green Fluorescent Protein) | 488 - 489 | 507 - 511 |

| Emerald | Not explicitly found | Not explicitly found |

| Superfolder GFP (sfGFP) | Not explicitly found | Not explicitly found |

| YFP (Yellow Fluorescent Protein) | 513 - 514 | 527 - 530 |

| EYFP (Enhanced Yellow Fluorescent Protein) | 514 | 527 |

| Venus | Not explicitly found | Not explicitly found |

| Citrine | Not explicitly found | Not explicitly found |

Experimental Protocol: Determination of Excitation and Emission Spectra

The following protocol outlines a general method for determining the excitation and emission spectra of a fluorescent protein using a spectrofluorometer.

1. Sample Preparation:

-

Protein Purification: Purify the fluorescent protein of interest to homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Buffer Selection: Prepare the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer does not contain components that autofluoresce.

-

Concentration Determination: Measure the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm. A typical concentration for spectral analysis is in the range of 0.1-1.0 µM.

-

Control: Prepare a buffer-only sample to serve as a blank for background subtraction.

2. Instrumentation Setup:

-

Spectrofluorometer: Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

-

Cuvette: Use a clean quartz cuvette with a 1 cm path length.

-

Instrument Parameters:

-

Excitation and Emission Slits: Set the excitation and emission slit widths to define the spectral resolution (e.g., 2-5 nm).

-

Scan Speed: Select an appropriate scan speed (e.g., 100 nm/min).

-

PMT Voltage: Adjust the photomultiplier tube (PMT) voltage to ensure the fluorescence signal is within the linear range of the detector.

-

3. Measurement Procedure:

-

Blank Measurement:

-

Place the cuvette containing the buffer-only sample into the spectrofluorometer.

-

Perform an emission scan across a broad wavelength range (e.g., 400-700 nm) using a fixed excitation wavelength (e.g., 395 nm for wtGFP).

-

Perform an excitation scan across a relevant wavelength range (e.g., 350-500 nm) while monitoring the emission at the expected peak (e.g., 509 nm for wtGFP).

-

Save the blank spectra.

-

-

Sample Measurement:

-

Replace the buffer blank with the fluorescent protein sample.

-

Emission Spectrum:

-

Set the excitation wavelength to the known or expected excitation maximum.

-

Perform an emission scan across a wavelength range that encompasses the expected emission peak.

-

-

Excitation Spectrum:

-

Set the emission wavelength to the maximum determined from the emission scan.

-

Perform an excitation scan across a wavelength range that encompasses the expected excitation peak.

-

-

Save the sample spectra.

-

4. Data Analysis:

-

Background Subtraction: Subtract the blank spectra from the corresponding sample spectra to correct for buffer fluorescence and instrument noise.

-

Peak Identification: Identify the wavelength of maximum intensity for both the excitation and emission spectra. These values represent the excitation and emission maxima of the fluorescent protein.

-

Normalization: For comparison purposes, spectra can be normalized to the peak intensity.

Workflow for Fluorescent Protein Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or modified fluorescent protein.

References

An In-depth Technical Guide to the Molecular and Functional Characteristics of Green Fluorescent Protein (GFP) and its Variants

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the molecular weight, structure, and experimental applications of the Green Fluorescent Protein (GFP). It addresses the ambiguity of the term "GFP16" by focusing on the extensively characterized GFP from Aequorea victoria and discussing the nature of a potential GFP-gp16 fusion protein.

Introduction to Green Fluorescent Protein (GFP)

The Green Fluorescent Protein (GFP), first isolated from the jellyfish Aequorea victoria, is a revolutionary tool in molecular and cell biology.[1][2] Comprising 238 amino acids, this protein exhibits bright green fluorescence when exposed to blue or ultraviolet light.[1][2] Its intrinsic ability to form a chromophore without the need for external cofactors has made it an invaluable reporter for gene expression, a tag for protein localization, and a biosensor for intracellular signaling events.[3][4]

The term "GFP16" is not a standard nomenclature in scientific literature. It may refer to a specific, non-standard variant of GFP or, more likely, a fusion protein composed of GFP and another protein, such as the gp16 protein from Lactobacillus phages. This guide will primarily focus on the well-characterized properties and applications of the standard Aequorea victoria GFP and will also explore the context of the putative GFP-gp16 fusion protein.

Molecular Weight and Structure of GFP

The wild-type GFP is a relatively small protein with a molecular weight of approximately 27 kDa.[1][5][6] Its three-dimensional structure is a unique β-barrel, often described as a "β-can," consisting of eleven β-sheets forming a cylinder.[6][7] This barrel structure encases and protects a central α-helix which contains the chromophore.[7][8] The chromophore, responsible for GFP's fluorescence, is formed by the autocatalytic cyclization and oxidation of three amino acid residues: Serine-Tyrosine-Glycine at positions 65-67.[6] This protective β-barrel structure shields the chromophore from the cellular environment, contributing to its stability and robust fluorescence under various conditions.[8][9]

Quantitative Data Summary

The key quantitative properties of the wild-type Green Fluorescent Protein from Aequorea victoria are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | ~27 kDa | [1][5][6] |

| Number of Amino Acids | 238 | [1] |

| Major Excitation Peak | 395 nm | [2][5] |

| Minor Excitation Peak | 475 nm | [2] |

| Emission Peak | 509 nm | [2][5] |

| Fluorescence Quantum Yield | 0.79 | [2] |

The Putative GFP-gp16 Fusion Protein

The "gp16" in "GFP16" may refer to the gp16 protein of Lactobacillus phages J-1 and PL-1.[10][11] In the context of these phages, gp16 is a putative tail protein that is likely involved in host recognition.[10][11] Researchers have created fusion proteins of GFP with viral proteins to study viral entry and localization. A GFP-gp16 fusion protein would theoretically have a molecular weight that is the sum of GFP (~27 kDa) and the gp16 protein. The primary application of such a fusion would be to visualize the localization and interaction of the gp16 protein with its host bacterium, Lactobacillus.

Experimental Protocols

Expression and Purification of GFP Fusion Proteins

This protocol provides a general methodology for the expression of a target protein fused with GFP in E. coli and its subsequent purification.

-

Cloning: The gene of the protein of interest is cloned into an expression vector in-frame with the GFP gene. This can be at either the N- or C-terminus of the target protein.[9]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is then used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization on ice.

-

The lysate is centrifuged to pellet cell debris.

-

-

Purification:

-

The supernatant containing the soluble GFP fusion protein is collected.

-

If the fusion protein includes an affinity tag (e.g., His-tag), it can be purified using affinity chromatography (e.g., Ni-NTA resin).[12]

-

Alternatively, purification can be based on the properties of GFP itself, for example, using hydrophobic interaction chromatography.[13]

-

The purity of the protein is assessed by SDS-PAGE.

-

Fluorescence Microscopy of GFP-Tagged Proteins

This protocol outlines the general steps for visualizing GFP-tagged proteins in living or fixed cells using fluorescence microscopy.

-

Cell Culture and Transfection:

-

Cells are cultured on glass-bottom dishes or coverslips suitable for microscopy.

-

Cells are transfected with a plasmid encoding the GFP-tagged protein of interest using a suitable transfection reagent.

-

Cells are incubated for 24-48 hours to allow for protein expression.

-

-

Live-Cell Imaging:

-

The growth medium is replaced with an imaging medium (e.g., phenol (B47542) red-free medium) to reduce background fluorescence.

-

The cells are observed using a fluorescence microscope equipped with a filter set appropriate for GFP (e.g., excitation around 488 nm and emission around 509 nm).[14]

-

Images are captured using a sensitive camera.

-

-

Fixed-Cell Imaging:

-

Cells are washed with PBS.

-

Cells are fixed with a suitable fixative, such as 4% paraformaldehyde, for 10-20 minutes at room temperature.

-

The fixative is removed, and the cells are washed with PBS.

-

(Optional) Cells can be permeabilized with a detergent like Triton X-100 if co-staining with antibodies for intracellular targets is required.

-

The coverslips are mounted on microscope slides with an anti-fade mounting medium.

-

Images are acquired using a fluorescence or confocal microscope.[15][16]

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Localization

The following diagram illustrates a typical workflow for determining the subcellular localization of a protein of interest (POI) using a GFP fusion.

Caption: A flowchart of the key steps in a protein localization experiment using GFP tagging.

GFP as a Reporter in a Signaling Pathway

GFP is widely used as a reporter to monitor the activation of a specific signaling pathway. This is typically achieved by placing the GFP gene under the control of a promoter that is activated by the transcription factor at the end of the signaling cascade.

Caption: Diagram of a generic signaling pathway where GFP expression serves as a readout for pathway activation.

References

- 1. GFP Products: R&D Systems [rndsystems.com]

- 2. interchim.fr [interchim.fr]

- 3. youtube.com [youtube.com]

- 4. Using green fluorescent protein to study intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. novusbio.com [novusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. The molecular structure of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. news-medical.net [news-medical.net]

- 10. Complete Genome Sequences of Lactobacillus Phages J-1 and PL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification of GFP fusion proteins with high purity and yield by monoclonal antibody-coupled affinity column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dnalc.cshl.edu [dnalc.cshl.edu]

- 14. GFP Fluorescence Microscopy [bio-protocol.org]

- 15. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 16. GFP - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

Origin and discovery of the GFP16 fluorescent protein.

A Technical Guide to the Origin and Discovery of Green Fluorescent Protein (GFP)

A Note on Terminology: The term "GFP16" does not correspond to a recognized fluorescent protein in scientific literature. This guide will, therefore, focus on the foundational wild-type Green Fluorescent Protein (wtGFP), its discovery, and the subsequent development of enhanced variants, which represents the likely area of interest for researchers, scientists, and drug development professionals.

Executive Summary

The discovery of the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria has revolutionized molecular and cell biology.[1][2][3] This protein's intrinsic ability to fluoresce without the need for external cofactors has established it as a versatile tool for in vivo imaging and as a reporter for gene expression.[2] This technical guide provides an in-depth overview of the origin, discovery, and key experimental methodologies associated with GFP and its widely used variant, Enhanced Green Fluorescent Protein (EGFP). The document details the seminal work of the scientists who were awarded the Nobel Prize for this discovery and outlines the protocols for its expression, purification, and characterization. Furthermore, it presents key quantitative data in a structured format and visualizes critical biological and experimental workflows.

Origin and Discovery

The journey to understanding GFP began with the study of bioluminescence in the jellyfish Aequorea victoria. In the 1960s, Osamu Shimomura isolated a protein from this jellyfish that emitted blue light in the presence of calcium, which he named aequorin.[1] During this process, he also isolated another protein that appeared green under ultraviolet light, which was later named Green Fluorescent Protein.[1][2][3]

It was later discovered that in the jellyfish, the blue light emitted by aequorin is absorbed by GFP, which then in turn emits green light.[4] This process is a form of Förster resonance energy transfer (FRET).

The true potential of GFP as a biological marker was realized in the 1990s. Douglas Prasher successfully cloned and sequenced the gene for GFP.[1][4] Subsequently, Martin Chalfie demonstrated that the GFP gene could be expressed in other organisms, such as E. coli and C. elegans, to produce a functional fluorescent protein.[1][3] Roger Y. Tsien was instrumental in elucidating the mechanism of GFP fluorescence and in engineering a variety of GFP mutants with improved properties and different colors, including the widely used Enhanced Green Fluorescent Protein (EGFP).[2] For their collective work on GFP, Osamu Shimomura, Martin Chalfie, and Roger Y. Tsien were awarded the Nobel Prize in Chemistry in 2008.[2]

Quantitative Data

The following table summarizes the key quantitative properties of wild-type GFP (wtGFP) and the commonly used variant, Enhanced GFP (EGFP).

| Property | Wild-Type GFP (wtGFP) | Enhanced GFP (EGFP) |

| Excitation Maximum | 395 nm (major), 475 nm (minor) | 488 nm |

| Emission Maximum | 509 nm | 507 nm |

| Extinction Coefficient (M⁻¹cm⁻¹) | ~27,000 (at 395 nm) | ~55,000 (at 488 nm) |

| Quantum Yield | 0.79 | 0.60 |

| Relative Brightness | ~21.3 | ~33.0 |

| Number of Amino Acids | 238 | 239 (with F64L and S65T mutations) |

Experimental Protocols

Expression and Purification of GFP in E. coli

This protocol describes a general method for the expression and purification of His-tagged GFP in an E. coli expression system.[5][6][7][8]

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a GFP expression plasmid (e.g., pET-28a-GFP)

-

LB broth and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Spectrophotometer

-

Sonicator or French press

-

Centrifuge

Procedure:

-

Inoculation: Inoculate a single colony of E. coli carrying the GFP expression plasmid into 5 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Scale-up: The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce GFP expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Harvesting: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Purification:

-

Equilibrate a Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the GFP with 5 column volumes of elution buffer.

-

-

Analysis: Analyze the purified protein by SDS-PAGE and measure the concentration using a spectrophotometer.

Measurement of Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of a purified fluorescent protein.[9][10][11]

Materials:

-

Purified fluorescent protein solution

-

Appropriate buffer (e.g., PBS)

-

Fluorometer

-

Quartz cuvette

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 5 nm).

-

Blank Measurement: Fill the cuvette with the buffer used to dissolve the protein and place it in the fluorometer. Perform a blank scan to measure the background fluorescence.

-

Emission Spectrum:

-

Set the excitation wavelength to the known or expected excitation maximum of the fluorescent protein.

-

Scan a range of emission wavelengths (e.g., 450-650 nm for GFP).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum.

-

-

Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum.

-

Scan a range of excitation wavelengths (e.g., 350-500 nm for GFP).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum. The peak of this spectrum is the excitation maximum.

-

Visualizations

Timeline of GFP Discovery and Development

Caption: A timeline of key milestones in the discovery and development of GFP.

Central Dogma: From Gene to Fluorescent Protein

Caption: The central dogma of molecular biology, illustrating the flow of genetic information from the GFP gene to the functional fluorescent protein.

Workflow for Site-Directed Mutagenesis of GFP

Caption: A generalized workflow for creating GFP variants using site-directed mutagenesis.

References

- 1. An Introduction to Green Fluorescent Protein (GFP) [jacksonimmuno.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. The Discovery and Evolution of Fluorescent Proteins | FluoroFinder [fluorofinder.com]

- 4. asimov.press [asimov.press]

- 5. 4.1. Recombinant GFP Expression and Purification [bio-protocol.org]

- 6. qb3.berkeley.edu [qb3.berkeley.edu]

- 7. intro.bio.umb.edu [intro.bio.umb.edu]

- 8. bio-rad.com [bio-rad.com]

- 9. Measurement of Green Fluorescent Protein in the SPECTRAmax® GEMINI-XS Spectrofluorometer [moleculardevices.com]

- 10. Determining the fluorescence spectrum of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nist.gov [nist.gov]

GFP16 versus other fluorescent proteins for in vivo imaging.

A Comprehensive Technical Guide to Fluorescent Proteins for In Vivo Imaging: EGFP vs. mCherry vs. iRFP713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of three commonly used fluorescent proteins for in vivo imaging: Enhanced Green Fluorescent Protein (EGFP), mCherry, and the near-infrared fluorescent protein iRFP713. This document outlines their quantitative properties, detailed experimental protocols for their use, and visual representations of key concepts and workflows to aid researchers in selecting the optimal fluorescent reporter for their preclinical imaging studies.

Quantitative Comparison of Fluorescent Proteins

The selection of a fluorescent protein for in vivo imaging is critically dependent on its photophysical properties. Key parameters include the excitation and emission spectra, quantum yield (QY), extinction coefficient (EC), and photostability. The brightness of a fluorescent protein is proportional to the product of its extinction coefficient and quantum yield. For in vivo applications, particularly in deep tissues, proteins with longer excitation and emission wavelengths (in the red and near-infrared regions) are generally preferred due to lower tissue autofluorescence and deeper light penetration.

Here, we summarize the key quantitative properties of EGFP, mCherry, and iRFP713 in a comparative table.

| Property | EGFP (Enhanced Green Fluorescent Protein) | mCherry (Red Fluorescent Protein) | iRFP713 (near-infrared Fluorescent Protein) |

| Excitation Max (nm) | ~488 | ~587 | ~690 |

| Emission Max (nm) | ~509 | ~610 | ~713 |

| Quantum Yield (QY) | ~0.60 | ~0.22 | ~0.063 |

| Extinction Coeff. (EC) (M⁻¹cm⁻¹) | ~55,000 | ~72,000 | ~98,000 |

| Relative Brightness (EC x QY) | 33,000 | 15,840 | 6,174 |

| Photostability | Moderate | High | High |

| Suitability for In Vivo Imaging | Good for superficial imaging; high signal can be observed through the skin for deep organs with proper filtering. | Good for multiplexing with green reporters; better tissue penetration than EGFP. | Excellent for deep tissue imaging due to NIR spectra, leading to high signal-to-background ratios. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of fluorescent proteins in in vivo imaging studies. Below are generalized yet detailed protocols for key experimental stages.

Lentiviral Vector Construction for Fluorescent Protein Expression

This protocol describes the generation of a lentiviral vector for the constitutive expression of a fluorescent protein (e.g., EGFP, mCherry, or iRFP713) in mammalian cells.

-

Plasmid Design :

-

Obtain a lentiviral transfer plasmid containing the gene for the desired fluorescent protein (e.g., pLV-EGFP). The

-

Understanding the Photostability of Green Fluorescent Protein (GFP) Variants

A Technical Guide for Researchers

Introduction

Green Fluorescent Protein (GFP) and its variants are indispensable tools in biological research, enabling the visualization of proteins, cells, and dynamic cellular processes. A critical property of any fluorescent protein is its photostability—the ability to resist photochemical destruction (photobleaching) upon exposure to excitation light. Low photostability can significantly limit the duration of imaging experiments and the quality of the collected data. While the specific variant "GFP16" is not prominently documented in the provided research, this guide offers an in-depth exploration of the principles governing GFP photostability, utilizing data from well-characterized variants as illustrative examples. Understanding these principles is crucial for selecting the appropriate fluorescent protein for a given application and for designing robust imaging experiments.

Quantitative Analysis of GFP Variant Photostability

The photostability of a fluorescent protein is often quantified by its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. The following table summarizes the relative photostability of several common GFP variants.

| Fluorescent Protein Variant | Relative Photostability (t½) | Key Characteristics |

| EGFP | Baseline | Widely used, but prone to photobleaching. |

| mNeonGreen | Brighter than EGFP | Derived from a tetrameric yellow fluorescent protein.[1] |

| StayGold | >10x more stable than other GFPs | A highly photostable dimeric GFP from Cytaeis uchidae.[2][3] |

| CaGFPγ | More photostable than other tested variants in C. albicans | A variant optimized for use in Candida albicans.[4] |

| GFPnovo2 | 3.3x brighter than EGFP | A brighter derivative of EGFP.[1] |

Mechanisms of GFP Photobleaching

The irreversible loss of fluorescence, or photobleaching, is a complex process involving the photochemical alteration of the fluorophore.[5] The process is often initiated by the transition of the fluorophore from an excited singlet state to a longer-lived triplet state. In this triplet state, the chromophore is more susceptible to chemical reactions with its environment, particularly with molecular oxygen. These reactions can lead to the covalent modification and destruction of the chromophore, rendering it non-fluorescent.[6]

Factors that can influence the rate of photobleaching include:

-

Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.

-

Oxygen Concentration: The presence of molecular oxygen is a key factor in many photobleaching pathways.[6]

-

Chemical Environment: The local chemical environment, including the composition of the cell culture medium, can affect photostability.[7][8]

-

Protein Structure: The rigid β-barrel structure of GFP helps to protect the chromophore from the environment, and mutations that alter this structure can affect photostability.[9]

Experimental Protocol for Assessing GFP Photostability

This protocol outlines a general method for comparing the photostability of different GFP variants expressed in cultured cells.

1. Sample Preparation

-

Culture mammalian cells (e.g., HEK293T or HeLa) in a suitable culture medium.

-

Transfect the cells with plasmids encoding the GFP variants of interest. Ensure each variant is fused to the same localization tag (e.g., a nuclear localization signal) to minimize environmental effects.

-

Plate the transfected cells onto glass-bottom imaging dishes.

-

Allow 24-48 hours for protein expression.

2. Imaging and Photobleaching

-

Use a widefield or confocal fluorescence microscope equipped with a suitable laser line for GFP excitation (e.g., 488 nm).

-

Locate a field of view containing several cells expressing the GFP variant.

-

Set the imaging parameters:

-

Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

-

Laser Power: Use a consistent and relatively high laser power to induce photobleaching in a reasonable timeframe.

-

Exposure Time/Scan Speed: Keep this constant for all experiments.

-

Time-lapse: Acquire images continuously or at fixed intervals (e.g., every 5 seconds) until the fluorescence signal has significantly decreased.

-

3. Data Analysis

-

For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within a single cell.

-

Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no cells).

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized intensity as a function of time.

-

Calculate the photobleaching half-life (t½) by determining the time at which the normalized intensity reaches 0.5.

Conclusion

The photostability of GFP variants is a critical consideration for fluorescence microscopy applications. While the specific variant "GFP16" is not well-documented, the principles of photobleaching and the methods for its assessment are broadly applicable. Newer variants like StayGold offer significantly improved photostability, enabling longer and more detailed imaging experiments.[2][3] By understanding the mechanisms of photobleaching and employing standardized protocols for its measurement, researchers can make informed decisions about the most suitable fluorescent proteins for their experimental needs, ultimately leading to higher quality and more reliable data.

References

- 1. Comparison among bright green fluorescent proteins in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly photostable and bright green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Photobleaching - Wikipedia [en.wikipedia.org]

- 6. Chromophore of an Enhanced Green Fluorescent Protein Can Play a Photoprotective Role Due to Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell culture medium affects GFP photostability: a solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for reversible photobleaching of a green fluorescent protein homologue - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Fibroblast Growth Factor 16: A Technical Guide for Researchers

An in-depth exploration of the core characteristics, signaling pathways, and experimental methodologies of Fibroblast Growth Factor 16 (FGF16), tailored for researchers, scientists, and professionals in drug development.

Fibroblast Growth Factor 16 (FGF16) is a member of the FGF9 subfamily of paracrine signaling molecules that plays a crucial, conserved role in vertebrate development and tissue homeostasis.[1] Encoded by the FGF16 gene located on the X chromosome, this protein is a key regulator of cell proliferation, differentiation, and survival, with particularly significant functions in cardiac development and the postnatal heart.[2][3] Dysregulation of FGF16 signaling has been implicated in congenital malformations and cardiovascular diseases, making it a focal point of research for potential therapeutic interventions.[3][4]

Core Characteristics and Biological Functions

FGF16, a 207-amino acid protein, shares the characteristic β-trefoil structure common to all FGF family members.[4][5] Although it lacks a classical signal sequence, it is efficiently secreted from cells.[5] Its primary mode of action is through paracrine signaling, where it binds to and activates specific Fibroblast Growth Factor Receptors (FGFRs) on adjacent cells, with heparan sulfate (B86663) proteoglycans (HSPGs) acting as essential co-factors for stable receptor binding and activation.[1][6]

The biological functions of FGF16 are diverse and context-dependent, with its most prominent roles observed in the cardiovascular system.

-

Embryonic Heart Development: FGF16 is critical for normal heart development. It is expressed in the endocardium and epicardium during mid-gestation and is required for proper cardiomyocyte proliferation, myocardial wall thickness, and trabeculation.[5][7] Studies in mice have shown that the genetic background can influence the severity of cardiac defects in the absence of FGF16.[1][6]

-

Postnatal Cardioprotection: In the postnatal heart, FGF16 expression shifts to the myocardium.[2] It acts as a cardioprotective factor by antagonizing the effects of FGF2. FGF16 competes with FGF2 for binding to FGFR1c, thereby inhibiting FGF2-induced cardiac hypertrophy and fibrosis.[1][6][8] This antagonistic relationship is a key mechanism in maintaining cardiac homeostasis under stress conditions.

-

Metabolic Regulation: Emerging evidence suggests a role for FGF16 in metabolic processes. It is expressed in brown adipose tissue during embryonic development and has been shown to influence adipocyte differentiation.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding FGF16's receptor binding, expression levels, and functional activity.

| Parameter | Receptor | Value | Method | Reference |

| Receptor Binding Specificity | FGFR1c | High | Mitogenesis Assay | [1] |

| FGFR2c | High | Mitogenesis Assay | [9][10] | |

| FGFR3c | High | Mitogenesis Assay | [9][10] | |

| FGFR4 | Low/Context-Dependent | Mitogenesis Assay | [6] |

Table 1: FGF16 Receptor Binding Specificity. This table outlines the relative binding affinity of FGF16 to different FGF receptors as determined by mitogenesis assays.

| Tissue/Cell Type | Species | Expression Level (mRNA) | Method | Reference |

| Heart (Adult) | Rat, Mouse, Human | High | Northern Blot, qRT-PCR | [2][4][5] |

| Brown Adipose Tissue (Embryo) | Rat | High | Northern Blot | [5] |

| Skeletal Muscle (Adult) | Human | Moderate | RNA-Seq | [4][6] |

| Brain (Adult) | Human | Moderate | RNA-Seq | [4] |

| Gastrointestinal Tract (Adult) | Human | Moderate | RNA-Seq | [4] |

| Reproductive Organs (Adult) | Human | Moderate | RNA-Seq | [4] |

Table 2: FGF16 mRNA Expression Levels in Various Tissues. This table summarizes the relative mRNA expression levels of FGF16 across different tissues and species.

| Parameter | Cell Type | Concentration | Effect | Method | Reference |

| Cardiomyocyte Proliferation | Embryonic Mouse Cardiomyocytes | Not specified | Stimulation | In vitro culture | [7] |

| Inhibition of FGF2-induced Proliferation | Neonatal Rat Cardiomyocytes | Not specified | Inhibition | In vitro culture | [1][8] |

| Cell Proliferation | Balb/c 3T3 cells | ED50 ≤ 10 ng/mL | Stimulation | Proliferation Assay | [11] |

| Thymidine Uptake | FGF-receptor transfected BaF3 cells | ED50 < 0.5 ng/ml | Stimulation | Thymidine Uptake Assay | [12] |

| 3H-thymidine incorporation | NR6R-3T3 fibroblasts | ED50: 7.5 - 30 ng/mL | Stimulation | 3H-thymidine incorporation | [9] |

Table 3: Functional Activity of FGF16. This table presents data on the effects of FGF16 on cell proliferation from various in vitro studies.

Signaling Pathways

FGF16 exerts its biological effects by activating intracellular signaling cascades upon binding to its cognate FGFRs. The primary pathways implicated in FGF16 signaling are the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[6][13]

FGF16 Signaling in Cardiac Development

During embryonic heart development, FGF16 binding to FGFR1c and FGFR2c activates the RAS-MAPK pathway, leading to the phosphorylation of ERK1/2. This cascade promotes the expression of cell cycle regulators, thereby stimulating cardiomyocyte proliferation and contributing to the growth of the myocardium.

References

- 1. Roles of FGF Signals in Heart Development, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FGF16 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. Tissue expression of FGF16 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. Structure and expression of a novel member, FGF-16, on the fibroblast growth factor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fibroblast growth factor 16: Molecular mechanisms, signalling crosstalk, and emerging roles in cardiac biology and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fgf16 is required for cardiomyocyte proliferation in the mouse embryonic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FGF-16 is released from neonatal cardiac myocytes and alters growth-related signaling: a possible role in postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recombinant Human FGF-16 - Leinco Technologies [leinco.com]

- 10. FGF16 Polyclonal Antibody (PA5-47988) [thermofisher.com]

- 11. Human FGF-16 Recombinant Protein (PHG0214) [thermofisher.com]

- 12. Recombinant Human FGF16 Protein – enQuire BioReagents [enquirebio.com]

- 13. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to GFP Labeling at Embryonic Day 16 (E16)

This guide provides a comprehensive overview of the core techniques for Green Fluorescent Protein (GFP) labeling in mouse embryos at embryonic day 16 (E16), a critical stage for neuronal development and organogenesis. We present detailed protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most appropriate method for their experimental needs.

Introduction: The Significance of E16 Labeling

Embryonic day 16 in the mouse is a period of intense cellular proliferation, migration, and differentiation, particularly within the central nervous system. Labeling specific cell populations with GFP at this stage allows for high-resolution lineage tracing, morphological analysis, and the study of gene function in vivo. The choice of labeling technique is critical and depends on factors such as the target cell type, desired expression duration (transient vs. stable), and the need for spatial and temporal control.

Core Labeling Techniques at E16

Three primary methods are employed for GFP labeling at E16: in utero electroporation (IUE), viral vector-mediated delivery, and the use of transgenic mouse lines. Each offers distinct advantages and limitations.

In Utero Electroporation (IUE)

IUE is a powerful technique for introducing plasmid DNA, including GFP expression vectors, into neural progenitor cells lining the ventricles of the developing brain.[1][2][3] By directing the electrical pulses, specific regions of the brain can be targeted.[2][4] Expression is typically transient, making it ideal for studying developmental events within a specific time window.

Viral Vector-Mediated Gene Delivery

Lentiviral (LV) and Adeno-Associated Viral (AAV) vectors are efficient tools for introducing genetic material into embryonic tissues.[5][6] AAVs, particularly serotypes like AAV9, are known for their ability to transduce a wide variety of cell types with low immunogenicity.[7] Lentiviruses integrate into the host genome, providing stable, long-term GFP expression, which is advantageous for permanent lineage tracing.[8][9] Injections can be targeted to specific locations, such as the amniotic cavity or directly into the embryonic brain or bloodstream.[7][10]

Transgenic Mouse Lines

Transgenic mice provide the most stable and consistent method for GFP labeling.[11] This approach involves either constitutive GFP expression driven by a ubiquitous promoter (e.g., CAG promoter) or, more commonly, conditional expression using the Cre-loxP system.[12][13][14] By crossing a Cre-driver line (where Cre recombinase is expressed under a cell-type-specific promoter) with a GFP reporter line (e.g., from the ROSA26 locus), GFP expression can be permanently activated only in the cell type of interest and its descendants.[12][15][16]

Quantitative Data Summary

The selection of a labeling technique often involves a trade-off between efficiency, specificity, and complexity. The following table summarizes key quantitative parameters for each method at E16.

| Parameter | In Utero Electroporation (IUE) | Viral Vectors (AAV & Lentivirus) | Transgenic Mouse Lines |

| Typical Efficiency | >90% of targeted cells express the transgene.[1] | Variable; AAV9 shows broad tropism.[7] Lentiviral transduction is highly efficient in vitro and in vivo.[6][8] | 100% of cells with the correct genotype express GFP (Mendelian inheritance). |

| Expression Type | Primarily transient (episomal plasmid). | Stable and heritable (Lentivirus); Long-term but typically non-integrating (AAV). | Stable and heritable (germline integration). |

| Cell-Type Specificity | High spatial specificity based on injection site and electrode placement. Primarily targets progenitor cells. | Depends on viral tropism (serotype) and promoter choice. Can be broad or cell-type specific. | Very high, determined by the promoter driving Cre recombinase expression. |

| Embryo Survival Rate | >90% with practiced surgical technique.[1] | ~75% or higher, depending on injection route and embryonic stage.[4] | Not applicable (non-invasive breeding). |

| Technical Complexity | High (requires surgery, specialized equipment). | Moderate to High (requires virus production/purchase and surgery). | Low (requires mouse breeding and genotyping). |

| Potential Toxicity | Low; primarily related to physical damage from injection/electroporation. | Low for modern vectors (e.g., AAV). Potential for insertional mutagenesis with lentivirus (rare). | Generally low, but can depend on the site of transgene insertion or protein overexpression levels. |

Experimental Protocols

Protocol: In Utero Electroporation at E16

This protocol provides a generalized procedure for IUE targeting the dorsal telencephalon of an E16 mouse embryo.

1. Plasmid DNA Preparation:

-

Purify high-quality, endotoxin-free plasmid DNA encoding GFP under a strong promoter (e.g., pCAG-GFP).[17]

-

Resuspend DNA in sterile PBS or TE buffer at a final concentration of 1-3 µg/µL.[17]

-

Add Fast Green dye (0.05%) to visualize the injection.

2. Surgical Procedure:

-

Anesthetize a timed-pregnant mouse (E16) using an approved protocol (e.g., Avertin or isoflurane).[17]

-

Perform a laparotomy to expose the uterine horns. Keep the uterus moist with pre-warmed sterile saline at all times.[2]

-

Using a pulled-glass micropipette, inject 1-2 µL of the plasmid DNA solution into the lateral ventricle of an embryo through the uterine wall.[1]

-

Using forceps-type electrodes (e.g., 5 mm diameter), hold the embryo's head through the uterus.[1]

-

Deliver 3-5 square-wave electrical pulses. Typical parameters for E16 are 45-50 V, 50 ms (B15284909) duration, with 950 ms intervals.[17]

3. Post-Operative Care:

-

Carefully return the uterine horns to the abdominal cavity.

-

Suture the abdominal wall and skin.

-

Provide post-operative analgesics and monitor the dam for recovery. The embryos can be harvested at the desired subsequent time point.

Protocol: AAV Microinjection into the Lateral Ventricle at E16

This protocol describes the injection of AAV vectors into the embryonic brain.

1. Vector Preparation:

-

Obtain high-titer AAV (e.g., AAV9-CAG-GFP) at a concentration of at least 1x10¹² gc/mL.[18]

-

Dilute the vector in sterile PBS and add Fast Green dye for visualization.

2. Surgical Procedure:

-

The surgical preparation, anesthesia, and exposure of the uterine horns are identical to the IUE protocol.

-

Using a pulled-glass micropipette, carefully inject approximately 0.5-1 µL of the AAV solution into the lateral ventricle of the E16 embryo.[18]

3. Post-Operative Care:

-

The post-operative and recovery procedures are identical to the IUE protocol. Expression typically becomes robust after 24-48 hours and persists long-term.

Protocol: Transgenic Mouse Lineage Tracing

This protocol involves breeding and genotyping.

1. Breeding Scheme:

-

Set up timed matings between a male mouse homozygous for a Cre-dependent GFP reporter allele (e.g., R26-LSL-GFP) and a female mouse heterozygous for a cell-type-specific Cre driver allele.

-

The resulting offspring will have a 50% chance of carrying both transgenes.

2. Genotyping and Analysis:

-

At E16, harvest the embryos.

-

Use a small tissue sample (e.g., yolk sac or tail snip) for PCR-based genotyping to identify double-positive embryos.

-

GFP will be expressed in the specific cell population where the Cre recombinase was active, and in all daughter cells. These embryos can be fixed for histology or used for live imaging.

Visualizations: Workflows and Pathways

Workflow and Conceptual Diagrams

References

- 1. articles.sonidel.com [articles.sonidel.com]

- 2. Mouse in Utero Electroporation: Controlled Spatiotemporal Gene Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted in vivo genetic manipulation of the mouse or rat brain by in utero electroporation with a triple-electrode probe | Springer Nature Experiments [experiments.springernature.com]

- 5. Use of GFP to Analyze Morphology, Connectivity, and Function of Cells in the Central Nervous System | Springer Nature Experiments [experiments.springernature.com]

- 6. Lentiviral Vector Design and Imaging Approaches to Visualize the Early Stages of Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraplacental injection of AAV9-CMV-iCre results in the widespread transduction of multiple organs in double-reporter mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Analysis of Various Promoters in Lentiviral Vectors at Different Stages of In Vitro Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lentiviral particles for fluorescent labeling of specific subcellular structures [takarabio.com]

- 10. Long-term gene transfer to mouse fetuses with recombinant adenovirus and adeno-associated virus (AAV) vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent transgenic mouse models for whole-brain imaging in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Multifunctional Reporter Mouse Line for Cre- and FLP-Dependent Lineage Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IRG Mouse: A Two-Color Fluorescent Reporter for Assessing Cre-Mediated Recombination and Imaging Complex Cellular Relationships In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]

- 15. Cre Reporter Mouse Expressing a Nuclear Localized Fusion of GFP and β-Galactosidase Reveals New Derivatives of Pax3-Expressing Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. health.uconn.edu [health.uconn.edu]

- 18. In utero intraocular AAV injection for early gene expression in the developing rodent retina - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for Cloning GFP16 into a Mammalian Expression Vector

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive protocol for cloning the Green Fluorescent Protein 16 (GFP16) gene into a standard mammalian expression vector. The protocol covers all stages from insert preparation and vector digestion to bacterial transformation, plasmid purification, and final transfection into mammalian cells for expression analysis.

Introduction

The Green Fluorescent Protein (GFP), originally isolated from the jellyfish Aequorea victoria, has become an indispensable tool in molecular and cellular biology.[1][2] Its variants are widely used as reporters of gene expression, for tracking protein localization, and for monitoring cellular processes in real-time.[3][4] Mammalian expression vectors are engineered plasmids that introduce and express specific genes in mammalian cells.[5][6] These vectors contain essential elements such as a strong promoter (e.g., CMV), a multiple cloning site (MCS), a polyadenylation signal for transcript stabilization, and a selectable marker for identifying successfully transformed or transfected cells.[5][7][8]

This protocol details the standard molecular cloning workflow using restriction enzymes to insert the GFP16 coding sequence into a suitable mammalian expression vector. The resulting construct can then be used for transient or stable expression in a variety of mammalian cell lines.[9][10]

Materials and Reagents

Equipment

-

Thermocycler

-

Gel electrophoresis system

-

UV transilluminator

-

Microcentrifuge

-

Incubator (37°C)

-

Shaking incubator (37°C)

-

Water bath or heat block (42°C)

-

Laminar flow hood

-

CO₂ incubator (37°C, 5% CO₂)

-

Fluorescence microscope

-

Spectrophotometer (for DNA quantification)

Reagents & Consumables

-

Template DNA containing the GFP16 gene

-

Mammalian expression vector (e.g., pcDNA™ series, pCMV series)

-

Restriction enzymes and corresponding 10X buffers

-

High-fidelity DNA polymerase

-

dNTP mix

-

LB Broth and LB Agar (B569324)

-

Appropriate antibiotic (e.g., Ampicillin, Kanamycin)

-

DNA purification kits (PCR clean-up, gel extraction, plasmid miniprep)[15][16]

-

Mammalian cell line (e.g., HEK293, HeLa, CHO)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Nuclease-free water

Experimental Workflow Overview

The overall process involves several key stages, from preparing the DNA insert and vector to verifying expression in mammalian cells.

Caption: High-level workflow for cloning and expressing GFP16.

Detailed Experimental Protocols

Part A: PCR Amplification of GFP16 Insert

This step amplifies the GFP16 coding sequence and adds restriction sites to both ends for subsequent cloning.

-

Primer Design: Design forward and reverse primers specific to the GFP16 sequence. The primers should include:

-

A 5' tail containing the recognition sequence for your chosen restriction enzymes (e.g., EcoRI on the forward primer, NotI on the reverse). These sites must be compatible with the multiple cloning site (MCS) of your target vector.

-

A 4-6 base pair "clamp" sequence upstream of the restriction site to ensure efficient enzyme cleavage.[19]

-

A gene-specific region of 18-25 nucleotides that anneals to the GFP16 template.[20]

-

Ensure the reverse primer does not include a stop codon if you intend to create a C-terminal fusion protein with a tag present in the vector.

-

-

PCR Reaction Setup: Assemble the PCR reaction on ice.

| Component | Volume (for 50 µL reaction) | Final Concentration |

| 5X High-Fidelity Buffer | 10 µL | 1X |

| dNTP Mix (10 mM) | 1 µL | 200 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| Template DNA (GFP16) | 1-10 ng | As needed |

| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |

| Nuclease-Free Water | to 50 µL | - |

-

PCR Cycling Conditions: Use a thermocycler with the following parameters. Annealing temperature (Ta) and extension time should be optimized based on the primer Tₘ and amplicon length.

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 98°C | 30 sec | 1 |

| Denaturation | 98°C | 10 sec | \multirow{3}{*}{30-35} |

| Annealing | 58-65°C | 20 sec | |

| Extension | 72°C | 30 sec / kb | |

| Final Extension | 72°C | 5 min | 1 |

| Hold | 4°C | ∞ | 1 |

-

Analysis and Purification: Run 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm amplification of a band of the correct size. Purify the remaining PCR product using a PCR clean-up kit.[16]

Part B: Restriction Digest of Vector and Insert

This step prepares both the amplified GFP16 insert and the mammalian expression vector for ligation by creating compatible "sticky ends".[19]

-

Reaction Setup: Set up two separate digest reactions, one for the vector and one for the purified PCR product.

| Component | Vector Digest (30 µL) | Insert Digest (30 µL) |

| Plasmid Vector | ~1 µg | - |

| Purified PCR Product | - | ~200-500 ng |

| Restriction Enzyme 1 | 1 µL (10 units) | 1 µL (10 units) |

| Restriction Enzyme 2 | 1 µL (10 units) | 1 µL (10 units) |

| 10X Reaction Buffer | 3 µL | 3 µL |

| Nuclease-Free Water | to 30 µL | to 30 µL |

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.[21]

-

Purification:

-

Vector: Run the entire vector digest on a 1% agarose gel. Excise the linearized vector band under UV light and purify it using a gel extraction kit.[21] This step separates the linearized vector from any undigested circular plasmid.

-

Insert: Purify the digested insert using a PCR clean-up kit.

-

Part C: Ligation

T4 DNA ligase catalyzes the formation of phosphodiester bonds, covalently joining the digested insert and vector.[11]

-

Reaction Setup: Assemble the ligation reaction. A vector-to-insert molar ratio of 1:3 is commonly recommended.[12]

| Component | Volume (for 10 µL reaction) |

| Digested Vector | 50-100 ng |

| Digested Insert | Molar ratio dependent (e.g., 3x molar excess) |

| 10X T4 DNA Ligase Buffer | 1 µL |

| T4 DNA Ligase | 1 µL |

| Nuclease-Free Water | to 10 µL |

Part D: Transformation

The ligation mixture is introduced into competent E. coli cells, which will then amplify the newly created plasmid.[22]

-

Thaw a 50 µL aliquot of chemically competent E. coli on ice.[14]

-

Add 2-5 µL of the ligation reaction to the cells. Gently mix by flicking the tube.[13][23]

-

Heat Shock: Transfer the tube to a 42°C water bath for 30-45 seconds.[14][21][23]

-

Immediately place the tube back on ice for 2 minutes.[11][21]

-

Add 950 µL of pre-warmed SOC or LB medium (without antibiotic).[11][13]

-

Incubate at 37°C for 1 hour with shaking (200-250 rpm).[11][13]

-

Spread 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for vector selection.

-

Incubate the plate overnight at 37°C.[23]

Part E: Plasmid DNA Purification

Individual bacterial colonies are selected and grown to produce a sufficient quantity of plasmid DNA for verification and transfection.

-

Inoculate 2-5 mL of LB broth (with the selective antibiotic) with a single colony from the agar plate.[24]

-

Incubate overnight (12-16 hours) at 37°C with vigorous shaking.[24]

-

Pellet the bacteria by centrifuging the culture.[25]

-

Isolate the plasmid DNA using a commercial miniprep kit, which typically involves alkaline lysis followed by binding to a silica (B1680970) column.[25][26][27]

-

Elute the purified plasmid DNA in 30-50 µL of elution buffer or nuclease-free water.

Part F: Verification of the Construct

The purified plasmid must be checked to confirm the presence and correct orientation of the GFP16 insert.

-

Restriction Digest Analysis: Digest a small amount (200-300 ng) of the purified plasmid with the same restriction enzymes used for cloning. Analyze the products on an agarose gel. A successful clone will yield two bands corresponding to the sizes of the vector and the GFP16 insert.

-

Sanger Sequencing: For definitive confirmation, send the plasmid for sequencing using a primer that anneals upstream of the insertion site. This will verify the insert's sequence and ensure it is in the correct reading frame.

Transfection into Mammalian Cells

Once the plasmid construct is verified, it can be introduced into mammalian cells to express the GFP16 protein.

Caption: General workflow for transfecting plasmid DNA into mammalian cells.

Protocol using a Lipid-Based Reagent

This protocol is generalized for a 12-well plate format and should be optimized for your specific cell line and transfection reagent.[28]

-

Cell Seeding: One day before transfection, seed cells in a 12-well plate so they reach 60-80% confluency on the day of transfection.[28][29]

-

Complex Formation:

-

In tube A, dilute 1 µg of the purified GFP16 plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).[28]

-

In tube B, dilute 2-3 µL of the lipid-based transfection reagent in 50 µL of serum-free medium.

-

Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes to allow DNA-lipid complexes to form.[28]

-

-

Transfection:

-

Gently add the 100 µL DNA-lipid complex mixture dropwise to the well containing cells and growth medium.[29]

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.[28]

Verification of GFP16 Expression

After incubation, check for successful protein expression.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using a standard GFP/FITC filter set. Successfully transfected cells will emit green fluorescence.[30]

-

Flow Cytometry (FACS): For a quantitative analysis of transfection efficiency and expression levels, cells can be trypsinized, resuspended, and analyzed by flow cytometry.[4][31]

Data Summary Tables

Table 1: Antibiotic Concentrations for E. coli Selection

| Antibiotic | Stock Concentration | Working Concentration |

| Ampicillin | 100 mg/mL | 100 µg/mL |

| Kanamycin | 50 mg/mL | 50 µg/mL |

Table 2: Transfection Reagent and DNA Quantities (Example)

| Plate Format | Surface Area (cm²) | Seeding Density (Cells/well) | Plasmid DNA (µg) | Transfection Reagent (µL) |

| 24-well | 1.9 | 0.5 - 1.5 x 10⁵ | 0.5 | 1.0 - 1.5 |

| 12-well | 3.8 | 1 - 3 x 10⁵ | 1.0 | 2.0 - 3.0 |

| 6-well | 9.6 | 2 - 6 x 10⁵ | 2.5 | 5.0 - 7.5 |

| 10 cm dish | 56.7 | 1.2 - 1.8 x 10⁶ | 9.0 | 18.0 - 27.0 |

Note: The optimal DNA:reagent ratio and cell density should be empirically determined for each cell line.[18]

References

- 1. dc.ewu.edu [dc.ewu.edu]

- 2. Expression and Detection of Green Fluorescent Protein (GFP) | Springer Nature Experiments [experiments.springernature.com]

- 3. Use of green fluorescent protein variants to monitor gene transfer and expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green fluorescent protein is a quantitative reporter of gene expression in individual eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Expression Vectors - Amerigo Scientific [amerigoscientific.com]

- 6. biocompare.com [biocompare.com]

- 7. Gene Expression in Mammalian Cells and its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scitech.au.dk [scitech.au.dk]

- 12. Molecular Cloning Guide [promega.com]

- 13. neb.com [neb.com]

- 14. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 15. Key Steps In Plasmid Purification Protocols [qiagen.com]

- 16. static.igem.org [static.igem.org]

- 17. Plasmid transfection into mammalian culture cells [bio-protocol.org]

- 18. addgene.org [addgene.org]

- 19. ProtocolsRestrictionEnzymeCloning < Lab < TWiki [barricklab.org]

- 20. Primer design tips for seamless PCR cloning [takarabio.com]

- 21. Cloning via Restriction Digest | McManus Lab [mcmanuslab.ucsf.edu]

- 22. Module 1.3: DNA Ligation and Bacterial Transformation | Laboratory Fundamentals in Biological Engineering | Biological Engineering | MIT OpenCourseWare [ocw.mit.edu]

- 23. neb.com [neb.com]

- 24. bioinnovatise.com [bioinnovatise.com]

- 25. addgene.org [addgene.org]

- 26. Plasmid DNA Isolation Protocol [opsdiagnostics.com]

- 27. youtube.com [youtube.com]

- 28. cedarlanelabs.com [cedarlanelabs.com]

- 29. researchgate.net [researchgate.net]

- 30. Reporter & Specialty Vectors for Mammalian Expression Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]

- 31. researchgate.net [researchgate.net]

Application Note: High-Efficiency Endogenous Protein Tagging with GFP using CRISPR/Cas9

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the precise insertion of a Green Fluorescent Protein (GFP) tag at an endogenous gene locus using CRISPR/Cas9 technology. This approach enables the study of protein localization, dynamics, and function under native expression conditions, avoiding artifacts associated with protein overexpression.[1][2][3]

Introduction

The ability to visualize proteins within their native cellular environment is crucial for understanding their function. Traditional methods often rely on overexpressing a protein fused to a fluorescent tag, which can lead to non-physiological artifacts such as mislocalization and aggregation.[2][3] The CRISPR/Cas9 system offers a powerful solution by enabling precise genome editing to tag endogenous proteins.[4][5] This technique utilizes the cell's own Homology Directed Repair (HDR) pathway to integrate a fluorescent reporter, such as GFP, seamlessly into the target gene locus.[6][7] The result is a fusion protein expressed under its endogenous regulatory control, providing a more accurate representation of its cellular dynamics.[1]

This document provides a comprehensive protocol for tagging endogenous proteins with GFP, from initial design and component preparation to the validation of successfully edited clonal cell lines.

Principle of the Method

The CRISPR/Cas9 system is a two-component system for targeted gene editing.[6]

-

Cas9 Nuclease: An RNA-guided DNA endonuclease that creates a site-specific double-strand break (DSB) in the genome.[8]

-

Single Guide RNA (sgRNA): A short, synthetic RNA that directs the Cas9 nuclease to a specific 20-nucleotide target sequence in the genome, provided it is adjacent to a Protospacer Adjacent Motif (PAM).[6]

Once the DSB is created, the cell's DNA repair machinery is activated. In the presence of an exogenously supplied DNA donor template containing the GFP sequence flanked by regions of homology to the target locus, the HDR pathway can be co-opted to "paste" the GFP sequence into the genome at the cut site.[6][7]

Caption: Principle of CRISPR/Cas9-mediated endogenous GFP tagging.

Experimental Workflow

The process of generating a GFP-tagged cell line can be broken down into six main stages. The entire workflow, from design to a validated clonal line, can take approximately two months.[9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. CRISPR/Cas9-mediated endogenous protein tagging for RESOLFT super-resolution microscopy of living human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRISPR/Cas9 Mediated Fluorescent Tagging of Endogenous Proteins in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches | MDPI [mdpi.com]

- 8. Rapid Tagging of Human Proteins with Fluorescent Reporters by Genome Engineering using Double‐Stranded DNA Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Stable GFP Expression via Lentiviral Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of mammalian cells, including both dividing and non-dividing cells. Their ability to integrate into the host genome makes them particularly well-suited for generating stable cell lines with long-term, robust expression of a transgene. This document provides a detailed protocol for the production of lentiviral particles and the subsequent transduction of target cells to establish stable expression of Green Fluorescent Protein (GFP), a commonly used reporter gene.

The workflow begins with the production of replication-incompetent lentiviral particles in a packaging cell line, typically HEK293T cells. These particles are then used to transduce the target cell line. Following transduction, a selection strategy, often utilizing an antibiotic resistance gene co-expressed with the gene of interest, is employed to eliminate non-transduced cells and enrich for a population of cells that have stably integrated the transgene.

Data Summary

Successful lentiviral transduction and stable cell line generation depend on several key parameters that often require optimization for each specific cell type. The following tables provide a summary of typical ranges and starting points for these critical factors.

Table 1: Recommended Multiplicity of Infection (MOI) for Various Cell Lines

| Cell Line | Typical MOI Range for >80% Transduction | Notes |

| HEK293T | 1 - 5 | Highly transducible. |

| HeLa | 2 - 10 | Efficient transduction is readily achievable. |

| CHO | 5 - 20 | May require higher MOI for efficient transduction. |

| Jurkat | 10 - 30 | Suspension cells can be more challenging to transduce.[1] |

| Primary Neurons | 10 - 50 | Non-dividing cells that can be sensitive to viral load. |

| Mesenchymal Stem Cells (MSCs) | 5 - 25 | Transduction efficiency can be donor-dependent. |

Note: MOI (Multiplicity of Infection) is the ratio of infectious viral particles to the number of cells. It is highly recommended to determine the optimal MOI for each new cell line empirically.[2]

Table 2: Optimal Puromycin (B1679871) Concentration for Selection of Stable Cell Lines

| Cell Line | Puromycin Concentration (µg/mL) | Time to Kill Non-Transduced Cells (Days) |

| HEK293T | 1.0 - 2.0[3] | 2 - 4 |

| HeLa | 2.0 - 3.0[4] | 2 - 4[4] |

| A549 | 1.0 - 2.5 | 3 - 5 |

| MCF7 | 0.5 - 2.0 | 4 - 7 |

| Jurkat | 0.5 - 1.5 | 3 - 6 |

Note: The optimal puromycin concentration is cell-line dependent and should be determined by a kill curve experiment prior to selection.[5][6][7][8]

Table 3: Recommended Polybrene Concentrations and Incubation Times

| Parameter | Recommended Range | Notes |

| Polybrene Concentration | 4 - 10 µg/mL[9] | Can be toxic to some cell types; optimize concentration.[10][11] |

| Incubation Time with Virus | 6 - 24 hours | Longer incubation can increase efficiency but may also increase toxicity. |

Note: Polybrene is a polycation that enhances viral transduction by neutralizing the charge repulsion between the virus and the cell membrane.

Experimental Protocols

I. Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles using a second-generation packaging system.

Materials:

-

HEK293T cells

-

Complete DMEM (High Glucose, 10% FBS, 1% Penicillin-Streptomycin)

-

Lentiviral transfer plasmid (encoding GFP and an antibiotic resistance gene)

-

Lentiviral packaging plasmid (e.g., psPAX2)

-

Lentiviral envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Opti-MEM or other serum-free medium

-

0.45 µm syringe filters

-

Sterile conical tubes

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Plasmid DNA Preparation: Prepare a mix of the transfer, packaging, and envelope plasmids. A common ratio is 4:3:1 (Transfer:Packaging:Envelope).

-

Transfection:

-

In a sterile tube, dilute the plasmid DNA mixture in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator.

-

Medium Change: After 12-16 hours, carefully aspirate the medium containing the transfection complex and replace it with fresh, complete DMEM.

-

Virus Harvest:

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

-

Add fresh complete DMEM to the cells and return them to the incubator.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

-

-

Virus Filtration and Storage:

-

Centrifuge the collected supernatant at a low speed (e.g., 500 x g) for 5 minutes to pellet any cell debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Aliquot the filtered virus into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

II. Lentiviral Transduction of Target Cells

This protocol outlines the steps for transducing the target cell line with the produced lentivirus.

Materials:

-

Target cells

-

Complete culture medium for the target cells

-

Lentiviral particles (from Protocol I)

-

Polybrene (stock solution, e.g., 8 mg/mL)

-

Multi-well plates (e.g., 24-well or 6-well)

Procedure:

-

Cell Seeding: The day before transduction, seed the target cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transduction.

-

Preparation of Transduction Medium: Prepare the transduction medium by adding Polybrene to the complete culture medium to a final concentration of 4-8 µg/mL.

-

Transduction:

-

Thaw the lentiviral particles on ice.

-

Remove the culture medium from the target cells.

-

Add the desired amount of lentiviral particles (based on the determined MOI) to the transduction medium.

-

Add the virus-containing transduction medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.

-

Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium (without Polybrene).

III. Selection of Stably Transduced Cells

This protocol describes the selection of cells that have stably integrated the lentiviral construct using puromycin.

Materials:

-

Transduced target cells (from Protocol II)

-

Non-transduced control cells

-

Complete culture medium

-

Puromycin (stock solution)

Procedure:

-

Initiate Selection: 48-72 hours post-transduction, begin the selection process.

-

Add Selection Agent: Aspirate the medium from both the transduced and non-transduced control cells. Add fresh complete culture medium containing the predetermined optimal concentration of puromycin.

-

Monitor Cell Viability: Observe the cells daily. The non-transduced control cells should begin to die within 2-4 days.

-

Medium Changes: Replace the puromycin-containing medium every 2-3 days to maintain selective pressure.

-

Expansion of Stable Pool: Once all the non-transduced control cells have died, the remaining population of transduced cells is a stable pool. These cells can be expanded for further experiments.

-

Verification of GFP Expression: Confirm stable GFP expression using fluorescence microscopy or flow cytometry.

Visualizations

Caption: Workflow for lentivirus production.

Caption: Generation of a stable GFP-expressing cell line.

Caption: Mechanism of lentiviral integration and expression.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Successful Transduction Using Lentivirus [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]

- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 6. toku-e.com [toku-e.com]

- 7. tools.mirusbio.com [tools.mirusbio.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. genscript.com [genscript.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Application Note: GFP16 for Live-Cell Imaging and Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time.[1][2] The use of genetically encoded fluorescent proteins has revolutionized this field by enabling the visualization of protein localization, trafficking, and interactions within the context of a living cell.[3][4] This document provides detailed application notes and protocols for the use of GFP16, a green fluorescent protein, in live-cell imaging and microscopy experiments.

Note on Nomenclature: The designation "GFP16" does not correspond to a standard, widely characterized fluorescent protein in scientific literature. For the purpose of this application note, the photophysical properties and protocols provided are based on Enhanced Green Fluorescent Protein (EGFP) , a well-documented and commonly used variant of the original Aequorea victoria GFP.[5][6] Researchers should substitute the specific properties of their chosen fluorescent protein accordingly.